molecular formula C45H82N7O17P3S B1232075 Tetracosanoyl-CoA CAS No. 24305-30-4

Tetracosanoyl-CoA

Cat. No. B1232075
CAS RN: 24305-30-4
M. Wt: 1118.2 g/mol
InChI Key: MOYMQYZWIUKGGY-JBKAVQFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of tetracosanoic (lignoceric) acid. It is an intermediate in the biosynthesis of unsaturated fatty acids. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a coenzyme A and a tetracosanoic acid. It is a conjugate acid of a tetracosanoyl-CoA(4-).
Lignoceroyl-CoA, also known as C24:0-CoA or C24:0-coenzyme A, belongs to the class of organic compounds known as very long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a very long aliphatic chain of 22 carbon atoms or more. Thus, lignoceroyl-CoA is considered to be a fatty ester lipid molecule. Lignoceroyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. Lignoceroyl-CoA has been primarily detected in urine. Within the cell, lignoceroyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm. Lignoceroyl-CoA can be biosynthesized from coenzyme A and tetracosanoic acid.

properties

CAS RN

24305-30-4

Product Name

Tetracosanoyl-CoA

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/t34-,38-,39-,40+,44-/m1/s1

InChI Key

MOYMQYZWIUKGGY-JBKAVQFISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Other CAS RN

24305-30-4

synonyms

coenzyme A, lignoceroyl-
lignoceroyl-CoA
lignoceroyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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